Etifoxine-d5 - 1346598-10-4

Etifoxine-d5

Catalog Number: EVT-1479162
CAS Number: 1346598-10-4
Molecular Formula: C17H12ClN2OD5
Molecular Weight: 305.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etifoxine is a synthetic benzoxazine derivative classified as a non-benzodiazepine anxiolytic. [] While clinically recognized for its anxiolytic effects, Etifoxine has garnered significant attention in scientific research due to its unique pharmacological profile and potential therapeutic applications beyond anxiety disorders. Research exploring Etifoxine investigates its neuroprotective, analgesic, and neuroregenerative properties. [, , , ]

Mechanism of Action
  • Positive Allosteric Modulation of GABAA Receptors: Etifoxine directly interacts with GABAA receptors, specifically targeting the β2 and β3 subunits. [] This interaction enhances the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, leading to increased chloride ion influx and neuronal hyperpolarization. This potentiation of GABAergic transmission is believed to be the primary mechanism underlying Etifoxine's anxiolytic effects. [, ]
  • Stimulation of Neurosteroidogenesis via TSPO: Etifoxine binds to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, located on the outer mitochondrial membrane. [, , ] This interaction stimulates the synthesis of endogenous neurosteroids, such as allopregnanolone. [, ] These neurosteroids, in turn, act as potent positive allosteric modulators of GABAA receptors, further enhancing GABAergic neurotransmission. [, ] This TSPO-mediated mechanism distinguishes Etifoxine from benzodiazepines and contributes to its unique pharmacological profile.
Applications
  • Neuroprotection in Traumatic Brain Injury: Studies have demonstrated that Etifoxine can mitigate neuronal damage and improve cognitive recovery following traumatic brain injury in animal models. [, ] This neuroprotective effect is attributed to its ability to restore mitochondrial oxidative phosphorylation capacity, a critical factor in neuronal survival after injury. []
  • Alleviating Neuropathic and Inflammatory Pain: Etifoxine has shown promise in preclinical studies for treating neuropathic pain, a debilitating condition characterized by chronic pain resulting from nerve damage. [, ] Its analgesic effects are linked to its ability to stimulate allopregnanolone synthesis in the spinal cord, enhancing inhibitory GABAergic tone and reducing neuronal hyperexcitability associated with chronic pain. []
  • Enhancing Peripheral Nerve Regeneration: Research suggests that Etifoxine can promote peripheral nerve regeneration after injury, potentially aiding in functional recovery. [, ] This effect is believed to be mediated by its ability to stimulate neurotrophin expression, proteins crucial for neuronal survival and axonal growth. [, ]
  • Potential Therapeutic Target in Alzheimer's Disease: Preclinical studies have explored the potential of Etifoxine in Alzheimer's disease. In vitro and in vivo models of amyloid-beta toxicity, a hallmark of Alzheimer's disease, have shown that Etifoxine can mitigate neuronal damage, reduce oxidative stress, and improve cognitive performance. []
Future Directions
  • Investigating Sex-Specific Effects: Recent findings suggest potential sex-specific differences in the analgesic effects of Etifoxine, particularly in inflammatory pain models. [] Further research is crucial to unravel the underlying mechanisms of these differences and their implications for clinical applications.

Alprazolam

Relevance: Alprazolam serves as a pharmacological comparator to Etifoxine in several studies exploring GABAergic mechanisms and anxiolytic effects. While both compounds exhibit anxiolytic properties, they differ in their side effect profiles and potentially in their precise mechanisms of action at GABAARs. For instance, one study found that alprazolam attenuated motor evoked potentials (MEPs), while etifoxine did not. [] Another study found that alprazolam had a greater sedative effect than etifoxine.[1]

XBD173

Relevance: XBD173 is structurally related to Etifoxine, and both compounds are classified as TSPO ligands. Research comparing their pharmacokinetic profiles suggests that oral administration of XBD173 achieves higher TSPO occupancy compared to Etifoxine at clinically relevant doses. []

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Relevance: While not structurally related to Etifoxine, MPTP plays a crucial role in research investigating the neuroprotective potential of Etifoxine in Parkinson's disease models. Studies demonstrate that Etifoxine attenuates MPTP-induced neurotoxicity, highlighting its potential as a therapeutic agent for neurodegenerative diseases. []

Nifedipine

Relevance: Nifedipine serves as a pharmacological tool to investigate the potential effects of Etifoxine on muscle tone and motor function. Comparative studies on isolated muscle preparations revealed that nifedipine significantly reduces muscle force, whereas Etifoxine, at similar concentrations, exhibits minimal effects, suggesting a distinct mechanism of action. [] Further research indicated that Etifoxine's effects on muscle contractility might involve interactions with both TSPO and L-type calcium channels. []

Flumazenil

Relevance: While not structurally related to Etifoxine, flumazenil provides insights into the distinct pharmacological profile of Etifoxine compared to benzodiazepines. Unlike benzodiazepines, Etifoxine's effects are not entirely reversed by flumazenil, suggesting that Etifoxine exerts its anxiolytic effects through both direct modulation of GABAARs and indirect mechanisms involving neurosteroidogenesis. []

PK11195

Relevance: PK11195 serves as a reference compound in studies investigating the neurosteroidogenic activity of Etifoxine. Research indicates that despite Etifoxine's low binding affinity for TSPO, it demonstrates significantly higher neurosteroidogenic efficacy compared to PK11195, likely due to its longer residence time at the TSPO binding site. []

Ro5-4864

Relevance: Ro5-4864 is used alongside PK11195 in binding studies to further characterize Etifoxine's interaction with TSPO. Findings revealed that Etifoxine binds to the same site as Ro5-4864 on TSPO but exhibits a longer residence time, contributing to its enhanced neurosteroidogenic efficacy. []

Triakontatetraneuropeptide (TTN)

Relevance: TTN is used in studies to further understand the mechanism of action of Etifoxine on neurosteroid biosynthesis. Experiments revealed that the stimulatory effects of Etifoxine and TTN on neurosteroid production were additive, indicating that they act through distinct mechanisms. [] This finding suggests that Etifoxine does not directly activate TSPO like TTN but instead influences neurosteroidogenesis through an alternative pathway.

SCH23390

Relevance: SCH23390 is used to elucidate the role of dopamine D1/D5 receptors in the analgesic effects of Etifoxine. In a study on vascular dementia models, SCH23390 abolished the beneficial effects of acupuncture on cognition and synaptic plasticity, which were also linked to D1/D5 receptor activation. [] This suggests a potential interaction between Etifoxine's mechanism of action and the dopaminergic system.

SKF38393

Relevance: SKF38393 serves as a comparator to investigate the role of D1/D5 receptors in the context of Etifoxine's effects. Research on colonic mucus secretion showed that SKF38393 increased mucin 2 secretion, suggesting a role for D1/D5 receptors in this process. [] This finding suggests potential interplay between dopaminergic signaling and Etifoxine's mechanisms of action, particularly in the context of gastrointestinal effects.

Bicuculline

Relevance: Bicuculline is used to further investigate the mechanism of action of Etifoxine on neurosteroid biosynthesis. Studies demonstrated that bicuculline did not affect Etifoxine-evoked neurosteroid biosynthesis, suggesting that Etifoxine's effects on neurosteroid production are not mediated by direct activation of GABAA receptors. []

Dehydroepiandrosterone (DHEA)

Relevance: DHEA is a product of neurosteroid biosynthesis, a pathway that Etifoxine influences. Research shows that Etifoxine increases the biosynthesis of DHEA in the brain, supporting its role in enhancing GABAergic neurotransmission and potentially contributing to its anxiolytic effects. []

17-Hydroxypregnenolone

Relevance: Similar to DHEA, 17-hydroxypregnenolone is a neurosteroid precursor whose biosynthesis is stimulated by Etifoxine. This effect on neurosteroid production further supports Etifoxine's potential for modulating GABAergic signaling and influencing anxiety-related pathways. []

Progesterone

Relevance: Progesterone is another neurosteroid whose production is upregulated by Etifoxine. This finding reinforces the idea that Etifoxine can enhance GABAergic inhibition by increasing the levels of neurosteroids in the brain, potentially contributing to its therapeutic effects in anxiety disorders. []

Tetrahydroprogesterone (Allopregnanolone)

Relevance: Tetrahydroprogesterone is a key neurosteroid whose biosynthesis is directly stimulated by Etifoxine, especially in the spinal cord. [] This neurosteroidogenic action is thought to be central to Etifoxine's analgesic effects in models of neuropathic pain, highlighting a potential therapeutic target for pain management.

Dihydroprogesterone (5α-DHP)

Relevance: Interestingly, while Etifoxine increases the production of other neurosteroids, it decreases the production of dihydroprogesterone in the frog hypothalamus. [] The significance of this finding is not entirely clear and warrants further investigation to understand its implications for Etifoxine's overall pharmacological profile.

Properties

CAS Number

1346598-10-4

Product Name

Etifoxine-d5

Molecular Formula

C17H12ClN2OD5

Molecular Weight

305.82

Synonyms

6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.